4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2h)-one
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Overview
Description
4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one is a chemical compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dichlorophenyl compounds followed by cyclization and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloroaniline: Shares similar halogenation patterns but lacks the hydroxyl and pyridazinone groups.
4-Bromo-2,6-dichlorophenol: Contains similar halogen atoms but differs in the presence of a phenol group instead of a pyridazinone ring.
Uniqueness
4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one is unique due to its combination of bromine, chlorine, and hydroxyl groups within a pyridazinone ring
Properties
CAS No. |
565157-22-4 |
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Molecular Formula |
C10H5BrCl2N2O2 |
Molecular Weight |
335.97 g/mol |
IUPAC Name |
4-bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3-one |
InChI |
InChI=1S/C10H5BrCl2N2O2/c11-8-7(16)4-14-15(10(8)17)9-5(12)2-1-3-6(9)13/h1-4,16H |
InChI Key |
HHLXUZVJDKUCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C(=C(C=N2)O)Br)Cl |
Origin of Product |
United States |
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